N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide”, the molecular weight is 431.93700, the density is 1.36g/cm3, and the boiling point is 569.5ºC at 760 mmHg .Scientific Research Applications
- Researchers have synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from readily available 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. The synthesis involved iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. These compounds were then subjected to Suzuki cross-couplings with various boronic acids and alkylation reactions .
- The synthesized compounds were evaluated for their antiproliferative activity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Among them, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited the most potent activity. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation, and reduced proliferating cell nuclear antigen (PCNA) expression. These results suggest a multifaceted action combining antiproliferative effects with cell death induction .
- Another study explored a new series of pyrazolo[3,4-d]pyrimidines. These compounds were synthesized from pyrazol-3-one substrates (2a and 2b). The researchers evaluated their in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
- A separate investigation involved molecular docking studies to assess the binding interactions of the compound. While the details are not provided in the abstract, such studies can reveal potential targets and mechanisms of action .
Synthesis and Antiproliferative Activity
Novel Pyrazolo[3,4-d]pyrimidines
Molecular Docking Study
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets in a way that leads to potent antileishmanial and antimalarial activities .
Biochemical Pathways
Similar pyrazole-bearing compounds have been shown to affect the pathways related to antileishmanial and antimalarial activities .
Result of Action
Similar pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect how this compound interacts with its targets and its overall effectiveness.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-12-5-7-13(8-6-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZSBSAFEOLZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
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